molecular formula C23H26N2O3S B11360093 2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11360093
M. Wt: 410.5 g/mol
InChI Key: XRCWONTYNOQUMS-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines phenoxy, thiazole, and propanamide groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-ethylphenol and 4-methoxyphenylthiazole. These intermediates are then reacted under specific conditions to form the final product.

  • Step 1: Preparation of 4-ethylphenol

    • React 4-ethylphenol with a suitable halogenating agent to form 4-ethylphenyl halide.
    • Conditions: Use of a solvent like dichloromethane, temperature control, and inert atmosphere.
  • Step 2: Preparation of 4-methoxyphenylthiazole

    • React 4-methoxyphenylamine with thioamide under acidic conditions to form 4-methoxyphenylthiazole.
    • Conditions: Acidic medium, controlled temperature, and use of a catalyst.
  • Step 3: Formation of the Final Product

    • React 4-ethylphenyl halide with 4-methoxyphenylthiazole in the presence of a base to form this compound.
    • Conditions: Use of a base like sodium hydroxide, solvent like ethanol, and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and thiazole groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Sodium methoxide; polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding phenolic and thiazole oxide derivatives.

    Reduction: Formation of reduced amide and thiazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Regulating the expression of genes involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenoxy)methylbenzoylthiourea
  • 4-methoxyphenethylamine
  • 2-(4-methoxyphenyl)ethyl hexopyranoside

Uniqueness

2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide stands out due to its unique combination of phenoxy, thiazole, and propanamide groups. This structural diversity contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C23H26N2O3S/c1-4-17-5-9-21(10-6-17)28-16(2)22(26)24-14-13-19-15-29-23(25-19)18-7-11-20(27-3)12-8-18/h5-12,15-16H,4,13-14H2,1-3H3,(H,24,26)

InChI Key

XRCWONTYNOQUMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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